

# Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of LY2979165

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## Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

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## Introduction

**LY2979165** is a prodrug of the selective metabotropic glutamate receptor 2 (mGluR2) agonist, 2812223.<sup>[1][2]</sup> As a potential therapeutic agent for neurological and psychiatric disorders, its ability to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy. These application notes provide a comprehensive overview of the known central nervous system (CNS) penetration of **LY2979165**'s active moiety and detail protocols for its assessment.

## Data Presentation

The primary quantitative data available for the BBB penetration of **LY2979165** focuses on the cerebrospinal fluid (CSF) to plasma concentration ratio of its active metabolite, 2812223.

Compound	Dosage	Matrix	Exposure Metric	Value	Reference
2812223 (active moiety of LY2979165)	60 mg single dose of LY2979165	CSF vs. Plasma	Exposure Ratio	~2-6%	<sup>[3]</sup>

This data indicates that a small but significant fraction of the active compound reaches the CNS. Further investigation into the mechanisms governing this penetration, such as passive diffusion and active transport, is warranted.

## Experimental Protocols

To further characterize the BBB penetration of **LY2979165** and its active metabolite, the following experimental protocols are recommended.

### In Vivo Assessment: Cerebrospinal Fluid (CSF) to Plasma Ratio in Humans

This protocol is designed to replicate and expand upon the initial findings regarding the CNS penetration of 2812223.

Objective: To determine the concentration ratio of 2812223 in CSF relative to plasma following oral administration of **LY2979165** in human subjects.

Materials:

- **LY2979165** drug product
- Lumbar puncture kits
- Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
- Polypropylene tubes for sample storage
- Centrifuge
- -80°C freezer
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

- Subject Recruitment and Dosing: Recruit healthy human volunteers according to approved ethical guidelines. Administer a single oral dose of **LY2979165**.

- Sample Collection:
  - Plasma: Collect venous blood samples at predetermined time points post-dosing. Centrifuge the blood to separate plasma and store at -80°C.
  - CSF: Perform a lumbar puncture to collect CSF at a time point corresponding to the expected peak plasma concentration. Collect CSF into polypropylene tubes and store at -80°C.
- Sample Analysis: Quantify the concentration of 2812223 in plasma and CSF samples using a validated bioanalytical method, such as LC-MS/MS.
- Data Analysis: Calculate the CSF-to-plasma concentration ratio for each subject.

## In Vitro Blood-Brain Barrier Permeability Assay

This in vitro assay provides a controlled environment to assess the passive permeability of **LY2979165** and 2812223 across a cell-based BBB model. The human cerebral microvascular endothelial cell line, hCMEC/D3, is a commonly used and well-characterized model.

Objective: To determine the apparent permeability coefficient (Papp) of **LY2979165** and 2812223 across an in vitro BBB model.

Materials:

- hCMEC/D3 cell line
- Cell culture medium and supplements
- Transwell inserts (e.g., 24-well format)
- Collagen-coated flasks and Transwell inserts
- Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
- **LY2979165** and 2812223
- Lucifer yellow (for monolayer integrity assessment)

- Analytical instrumentation (e.g., LC-MS/MS or a fluorescence plate reader for Lucifer yellow)

#### Procedure:

- Cell Culture: Culture hCMEC/D3 cells in collagen-coated flasks according to standard protocols.
- Transwell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts and culture until a confluent monolayer is formed, confirmed by transendothelial electrical resistance (TEER) measurements.
- Permeability Assay:
  - Wash the cell monolayer with pre-warmed HBSS.
  - Add the test compound (**LY2979165** or 2812223) to the apical (donor) chamber.
  - At various time points, collect samples from the basolateral (receiver) chamber.
  - To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.
- Monolayer Integrity: After the permeability experiment, assess the integrity of the cell monolayer by measuring the permeability of a paracellular marker, such as Lucifer yellow.
- Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method.
- Data Analysis: Calculate the Papp value using the following equation:  $P_{app} = (dQ/dt) / (A * C_0)$  Where  $dQ/dt$  is the rate of permeation, A is the surface area of the insert, and  $C_0$  is the initial concentration in the donor chamber.

## P-glycoprotein Substrate Assay

P-glycoprotein (P-gp) is a key efflux transporter at the BBB that can actively pump drugs out of the brain. This assay determines if **LY2979165** or 2812223 are substrates for P-gp. To date, no public data is available on whether **LY2979165** or its active metabolite are P-gp substrates.

Objective: To determine if **LY2979165** or 2812223 are substrates of the P-glycoprotein efflux pump.

Materials:

- MDCKII-MDR1 (P-gp overexpressing) and MDCKII-WT (wild-type) cell lines
- Cell culture medium and supplements
- Transwell inserts
- HBSS with HEPES buffer
- Test compounds (**LY2979165** and 2812223)
- Known P-gp substrate (e.g., digoxin) and inhibitor (e.g., verapamil) as controls
- Analytical instrumentation (e.g., LC-MS/MS)

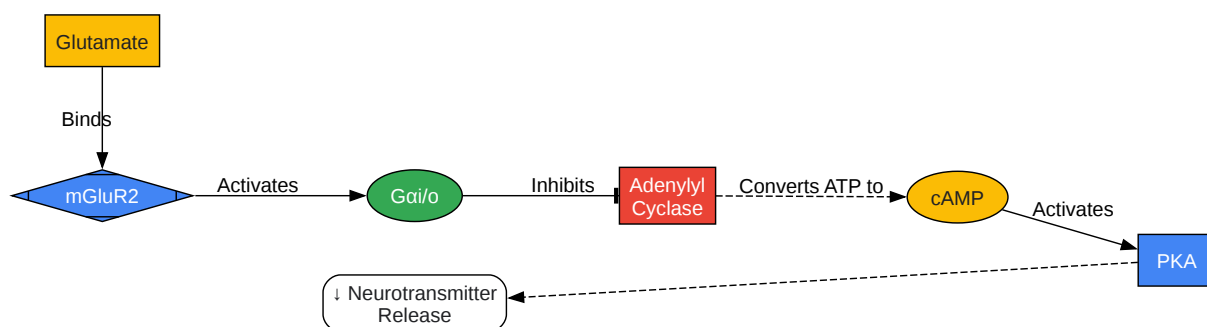
Procedure:

- Cell Culture and Seeding: Culture both MDCKII-MDR1 and MDCKII-WT cells and seed them onto Transwell inserts as described in the previous protocol.
- Bidirectional Transport Assay:
  - Perform a bidirectional transport study (apical-to-basolateral and basolateral-to-apical) for the test compounds in both cell lines.
  - Include known P-gp substrates and inhibitors as positive and negative controls.
- Sample Analysis: Quantify the concentration of the test compound in the collected samples.
- Data Analysis:
  - Calculate the Papp values for both directions in both cell lines.
  - Calculate the efflux ratio (ER) =  $\text{Papp(B-A)} / \text{Papp(A-B)}$ .

- A compound is considered a P-gp substrate if the ER is significantly greater than 1 in MDCKII-MDR1 cells and this efflux is inhibited by a known P-gp inhibitor.

## Visualizations

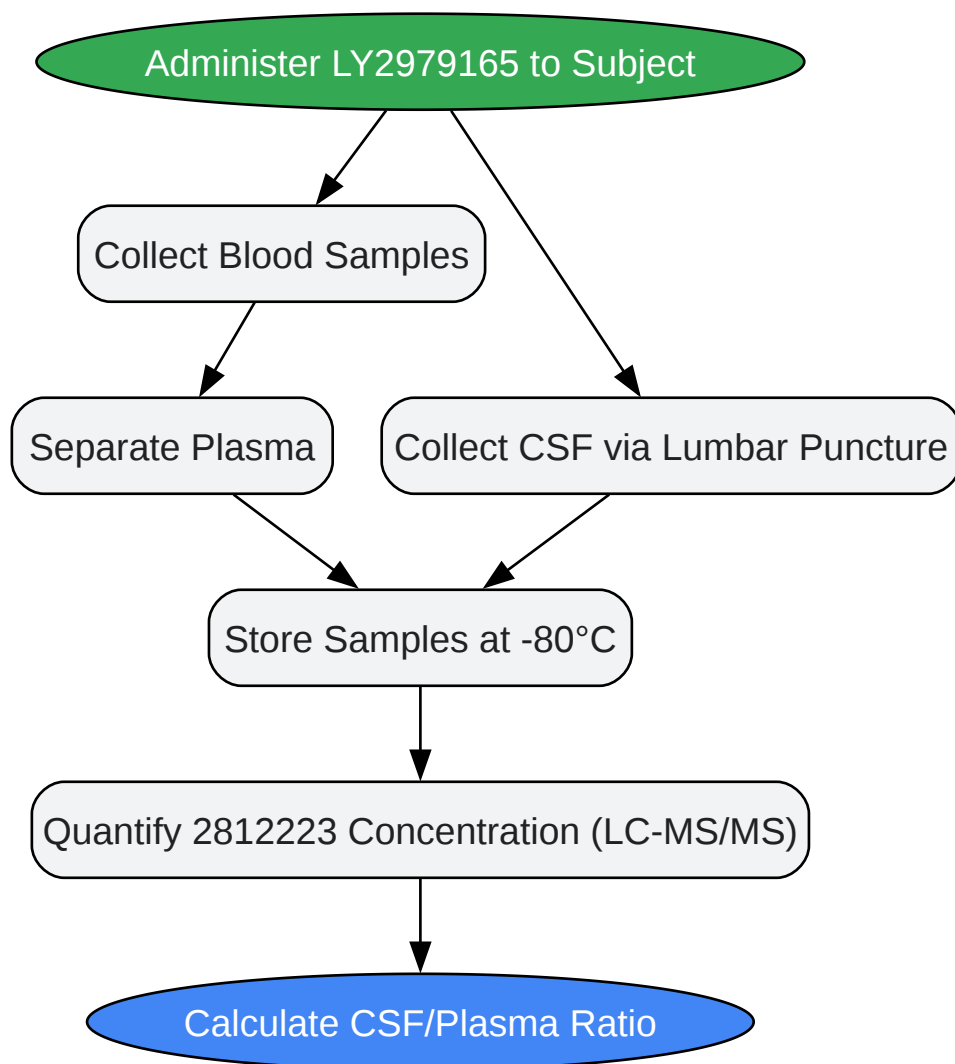
### mGluR2 Signaling Pathway



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Caption: Agonist binding to mGluR2 activates an inhibitory G-protein, leading to reduced cAMP levels and decreased neurotransmitter release.

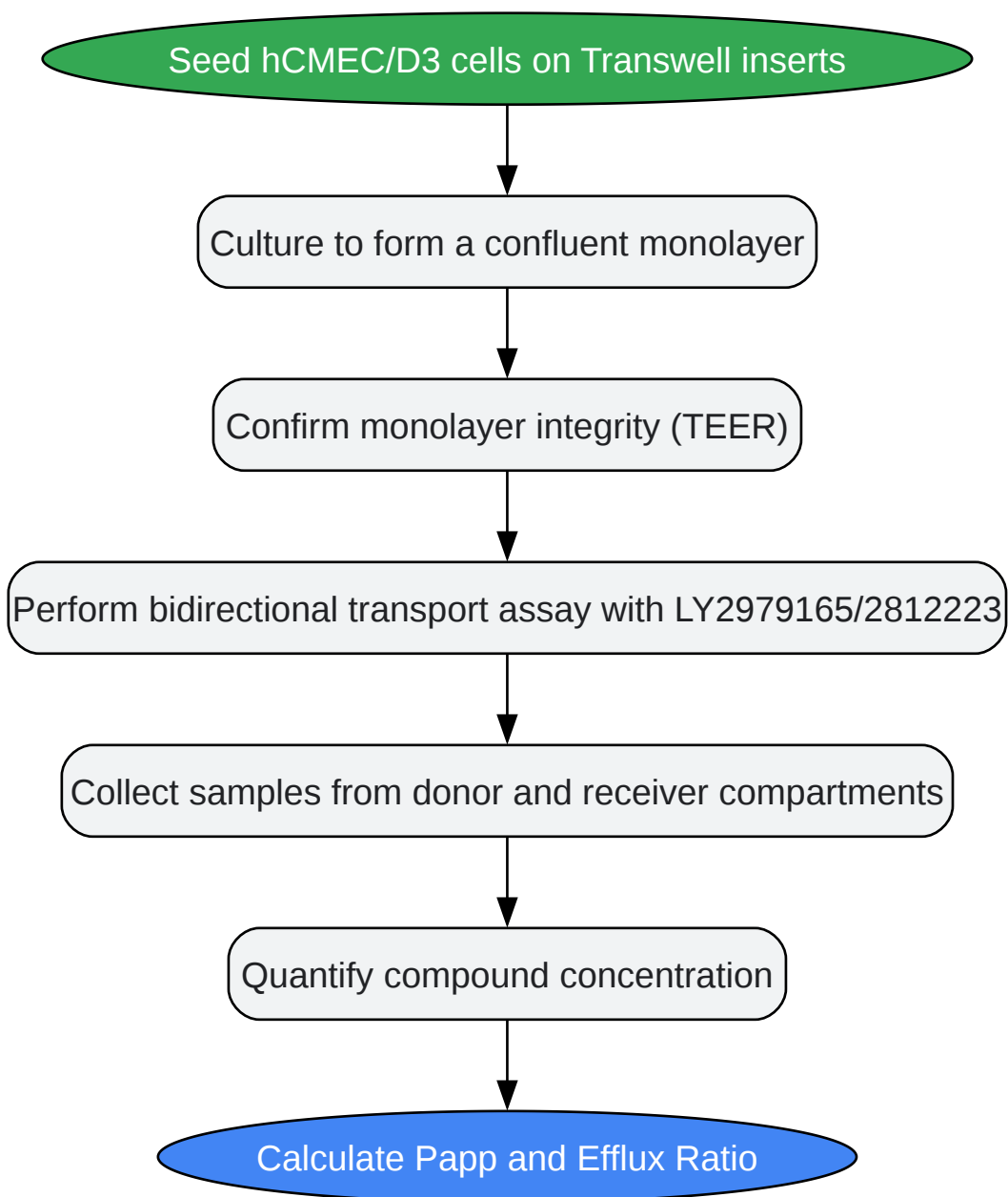
### Experimental Workflow: In Vivo CSF/Plasma Ratio



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Caption: Workflow for determining the in vivo CSF to plasma concentration ratio of the active moiety of **LY2979165**.

## Experimental Workflow: In Vitro BBB Permeability Assay



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Caption: Workflow for assessing the in vitro blood-brain barrier permeability of **LY2979165** and its active metabolite.

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## References

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